molecular formula C7H3BrF4O B6239805 2-bromo-4-fluoro-5-(trifluoromethyl)phenol CAS No. 1805498-61-6

2-bromo-4-fluoro-5-(trifluoromethyl)phenol

Cat. No. B6239805
CAS RN: 1805498-61-6
M. Wt: 259
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-bromo-4-fluoro-5-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4BrF3O and a molecular weight of 241.007 g/mol . It is a brown liquid and is considered a hazardous chemical according to the 2012 OSHA Hazard Communication Standard .


Molecular Structure Analysis

The molecular structure of “2-bromo-4-fluoro-5-(trifluoromethyl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with bromo, fluoro, and trifluoromethyl groups . The exact positions of these substituents could influence the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

“2-bromo-4-fluoro-5-(trifluoromethyl)phenol” is a brown liquid . It has a molecular weight of 241.01 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the searched resources.

Scientific Research Applications

Pharmaceutical Intermediate Synthesis

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its unique structure, incorporating both bromine and fluorine atoms, allows for selective reactions that can lead to the development of novel therapeutic molecules. The trifluoromethyl group, in particular, is a common moiety in many drugs due to its ability to enhance bioavailability and metabolic stability .

Safety and Hazards

“2-bromo-4-fluoro-5-(trifluoromethyl)phenol” is considered hazardous. It is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mechanism of Action

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol is currently unavailable . These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its elimination from the body.

Action Environment

The action, efficacy, and stability of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the body

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-4-fluoro-5-(trifluoromethyl)phenol can be achieved through a multi-step process involving the introduction of the bromine, fluorine, and trifluoromethyl groups onto a phenol ring.", "Starting Materials": [ "Phenol", "Bromine", "Potassium carbonate", "Fluorine gas", "Hydrogen fluoride", "Trifluoromethyl iodide", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of Phenol", "Phenol is reacted with bromine in the presence of potassium carbonate as a base to introduce the bromine group onto the phenol ring.", "Step 2: Fluorination of 2-Bromo Phenol", "2-Bromo phenol is reacted with fluorine gas in the presence of hydrogen fluoride to introduce the fluorine group onto the phenol ring.", "Step 3: Trifluoromethylation of 4-Fluoro-2-Bromo Phenol", "4-Fluoro-2-bromo phenol is reacted with trifluoromethyl iodide in the presence of sodium hydride and dimethylformamide as a solvent to introduce the trifluoromethyl group onto the phenol ring.", "Step 4: Diazotization of 5-(Trifluoromethyl)-2-Bromo-4-Fluoro Phenol", "5-(Trifluoromethyl)-2-bromo-4-fluoro phenol is reacted with sodium nitrite and hydrochloric acid to form a diazonium salt.", "Step 5: Coupling Reaction", "The diazonium salt is then reacted with acetic acid and sodium bicarbonate to form the final product, 2-bromo-4-fluoro-5-(trifluoromethyl)phenol, which is isolated by filtration and washed with water and sodium chloride." ] }

CAS RN

1805498-61-6

Product Name

2-bromo-4-fluoro-5-(trifluoromethyl)phenol

Molecular Formula

C7H3BrF4O

Molecular Weight

259

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.